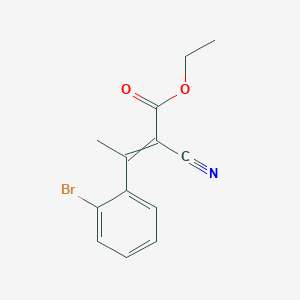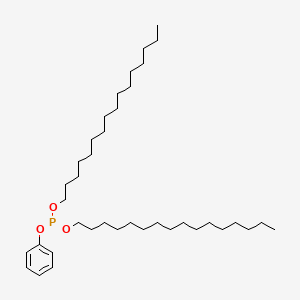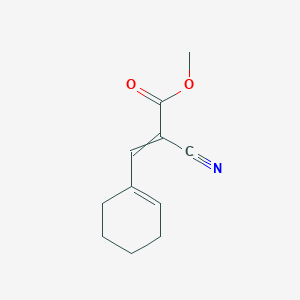
Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate is an organic compound that features a cyano group, a cyclohexene ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyanoacetic acid derivatives under basic conditions, followed by esterification. Another method includes the use of Michael addition reactions where the cyano group is introduced via a nucleophilic addition to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines or cyclohexanols.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of intermediates that further react to produce desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure but lacks the cyano and ester groups.
Methylcyclohexene: Contains a methyl group attached to a cyclohexene ring, differing in functional groups.
2-Cyclohexen-1-one: Features a cyclohexene ring with a ketone group, similar in structure but different in reactivity.
Uniqueness
Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
103384-74-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl 2-cyano-3-(cyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h5,7H,2-4,6H2,1H3 |
Clé InChI |
TYKBEFCGHNHVCS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CCCCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


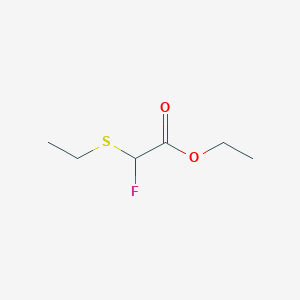
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/no-structure.png)
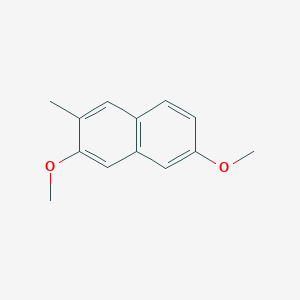
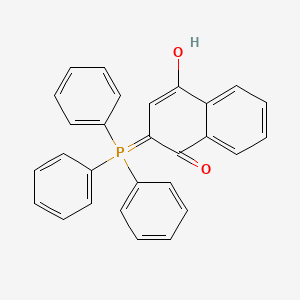
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
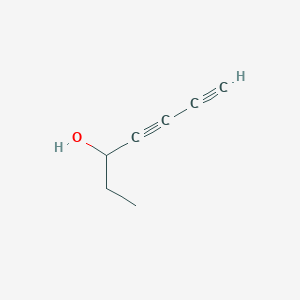
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
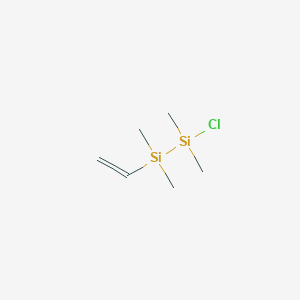
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
